N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide
説明
This compound features a complex tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-hexaene) substituted with methyl groups at positions 11 and 12. Its structural complexity implies possible applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with neurological or oncological pathways .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-14-9-15(2)29-25-20(14)21-22(34-25)23(28-12-27-21)30-7-5-17(6-8-30)24(31)26-11-16-3-4-18-19(10-16)33-13-32-18/h3-4,9-10,12,17H,5-8,11,13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDDFFWYRLBZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NCC5=CC6=C(C=C5)OCO6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity based on current research findings and case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzodioxole moiety : Known for its interactions with various biological targets.
- Piperidine ring : Often associated with pharmacological activity.
- Triazatricyclo structure : Implicates potential interactions with biological systems.
Molecular Formula
The molecular formula for the compound is .
IUPAC Name
The IUPAC name is N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The benzodioxole moiety enhances binding affinity to various protein targets, while the piperidine and triazatricyclo components may influence receptor modulation and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 10 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also shows promising antimicrobial effects against various bacterial strains. It was particularly effective against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the effect of this compound on MCF7 cells revealed that treatment led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells.
Case Study 2: Antimicrobial Testing
In a clinical setting, the compound was tested against isolated strains from infected patients. Results showed a high efficacy rate in inhibiting bacterial growth compared to standard antibiotics.
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s structural uniqueness lies in its fused heterocyclic system, but it shares motifs with other triazatricyclic and benzodioxole-containing derivatives. Below is a comparative analysis based on synthesized analogues and computational studies:
Mechanistic and Pharmacological Insights
Scaffold-Driven Mechanism of Action (MOA):
- Compounds with triazatricyclic or triazine cores often target nucleotide-binding domains (e.g., kinases) or nucleic acid-processing enzymes . The target compound’s 8-thia-3,5,10-triazatricyclo system may enhance binding to ATP pockets due to sulfur’s electronegativity and conformational rigidity .
- In contrast, benzodioxole-containing analogues (e.g., 3d) show improved solubility and blood-brain barrier penetration, which could benefit neurological applications .
QSAR and Docking Predictions:
- Computational models (QSAR) suggest that the piperidine-4-carboxamide group in the target compound improves bioavailability by reducing metabolic degradation compared to simpler piperidine derivatives .
- Docking studies on similar triazatricyclic compounds predict strong interactions with residues in the catalytic cleft of Aurora kinases (ΔG: −10.2 kcal/mol) .
Biological Response Variability:
- While structural similarity (Tanimoto coefficient > 0.85) correlates with 20% shared gene expression profiles, biological context (e.g., cell type, pathway crosstalk) significantly modulates activity. For example, triazine derivatives (8, 10) exhibit divergent effects in cancer vs. viral models despite structural overlap .
Research Findings and Limitations
Key Findings:
- Structural-Activity Trends: Thia-triazatricyclic systems generally show higher kinase selectivity than triazines, likely due to enhanced stereoelectronic effects .
- Synergistic Combinations: Mixing the target compound with benzodioxole derivatives (e.g., 3d) may amplify efficacy in multi-target therapies .
Limitations and Gaps: Experimental data for the target compound are sparse, relying heavily on computational extrapolation .
Q & A
Q. Example Workflow :
Generate 3D conformers (Open Babel).
Dock into ATP-binding pocket of EGFR (PDB: 1M17).
Validate with MD simulations (NAMD, 50 ns) .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variable Substituents : Modify the benzodioxole methyl group (e.g., -CF₃, -OCH₃) and tricyclic dimethyl groups .
- Assay Selection :
- Data Analysis : Use multivariate regression (e.g., PLS in R) to correlate substituent electronegativity with activity .
SAR Trends (Table 2):
| Substituent (R₁, R₂) | Kinase IC₅₀ (nM) | Cytotoxicity (µM) |
|---|---|---|
| -CH₃, -CH₃ | 12.5 | >50 |
| -CF₃, -CH₃ | 8.2 | 28.4 |
| -OCH₃, -CH₂CH₃ | 15.7 | >50 |
Advanced: How to resolve contradictions between in vitro potency and poor cellular activity?
Methodological Answer:
Contradictions often arise from:
- Poor Solubility : Measure logP (shake-flask method; >3 indicates hydrophobicity) .
- Mitigation : Introduce polar groups (e.g., -OH, -SO₃H) or formulate with cyclodextrins .
- Efflux Pump Interaction : Perform P-gp inhibition assays (Calcein-AM uptake in MDCK-MDR1 cells) .
- Metabolic Instability : Use LC-MS/MS to identify major metabolites in hepatocyte incubations .
Case Study :
A methyl-to-hydroxyl substitution improved solubility (logP 3.1 → 1.9) and restored cellular IC₅₀ from >50 µM to 8.7 µM .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Q. Validation Criteria :
Advanced: What strategies enhance stability during long-term storage?
Methodological Answer:
- Lyophilization : Prepare as a citrate salt and lyophilize (residual H₂O <1% by Karl Fischer) .
- Inert Atmosphere : Store under argon in amber vials (-20°C) to prevent oxidation .
- Degradation Monitoring : Use forced degradation studies (40°C/75% RH, 4 weeks) with UPLC-PDA .
Stability Data (Table 3):
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, 60% RH, 1M | 2.1 | None detected |
| 40°C, 75% RH, 1M | 12.4 | Oxidized thia-triazine |
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